![molecular formula C17H20N2O4S B4629817 2-[(苄基磺酰)氨基]-N-(2-甲氧基乙基)苯甲酰胺](/img/structure/B4629817.png)

2-[(苄基磺酰)氨基]-N-(2-甲氧基乙基)苯甲酰胺

描述

Synthesis Analysis

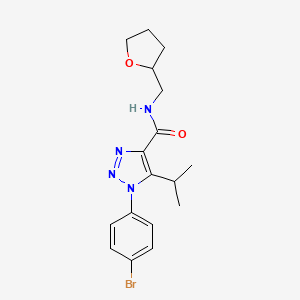

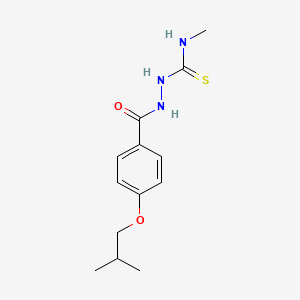

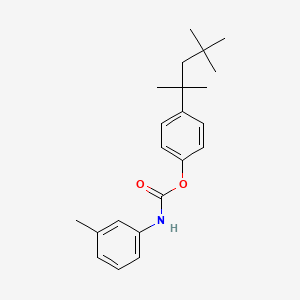

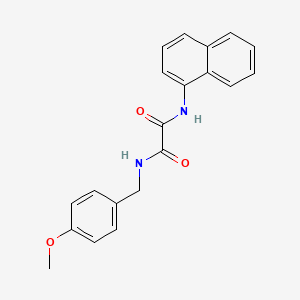

The synthesis of benzamide derivatives, including compounds similar to "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide," involves multi-step chemical reactions that yield these compounds in good to excellent yields. One approach involves the addition of carbamoylsilane to N-sulfonylimines, leading to the formation of α-(N-sulfonyl)amino secondary amides, showcasing the versatility of benzamide synthesis methods (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide," has been characterized through various spectroscopic and analytical techniques. Studies have focused on understanding the conformational preferences and crystalline forms of these compounds, with X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy being key tools for such analyses (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives, including "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide," participate in a range of chemical reactions that underscore their reactivity and potential for further functionalization. These reactions are pivotal for exploring the chemical space around the benzamide scaffold and for elucidating the compound's chemical properties. Studies detail the synthetic routes and the chemical behavior of benzamide compounds under various conditions (Sonda et al., 2004).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Research has delved into the crystalline forms of these compounds, providing insight into their thermal behavior and stability profiles, which are essential for the development and storage of these chemicals (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide" and related benzamide derivatives are defined by their functional groups, which influence their reactivity and interactions with other molecules. These properties are foundational for their applications in various scientific and industrial contexts, including their role as intermediates in organic synthesis and their potential biological activities (Sakaguchi et al., 1992).

科学研究应用

CC-趋化因子受体 4 (CCR4) 拮抗剂:Procopiou 等人 (2013) 的一项研究重点关注了吲唑芳基磺酰胺的合成,其中包括与“2-[(苄基磺酰)氨基]-N-(2-甲氧基乙基)苯甲酰胺”相关的化合物,作为人 CCR4 拮抗剂。这项研究强调了这些化合物在开发涉及 CCR4 的疾病疗法中的潜力【Procopiou 等人,2013】。

血清素 4 受体激动剂:Sonda 等人 (2004) 研究了与本化合物密切相关的苯甲酰胺衍生物对胃肠道运动的影响。他们发现某些衍生物,如 Y-36912,作为选择性血清素 4 受体激动剂,具有作为新型促动力剂的潜力【Sonda 等人,2004】。

肝素糖合成:Wyss 和 Kiss (1975) 合成了苄基 2-[1-(苄氧基)甲酰胺基]-2-脱氧-α-D-吡喃葡萄糖苷的衍生物,其中包括如“2-[(苄基磺酰)氨基]-N-(2-甲氧基乙基)苯甲酰胺”中的苄基磺酰基团。这项研究旨在为二糖的起始材料创造相关性,与肝素合成相关【Wyss & Kiss,1975】。

用于染料处理的纳滤膜:Liu 等人 (2012) 使用磺化芳香族二胺单体开发了新型磺化薄膜复合纳滤膜。这些膜结合了磺酰胺结构,显示出改善的水通量,并且在处理染料溶液方面有效【Liu 等人,2012】。

用于海水淡化的新型聚合物的合成和表征:Padaki 等人 (2012) 合成了聚合物,包括聚磺酰基氨基苯甲酰胺 (PSAB),用于水净化和海水淡化。这些与所讨论的化学结构相关的聚合物在脱盐和水通量增强方面有效【Padaki 等人,2012】。

属性

IUPAC Name |

2-(benzylsulfonylamino)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-12-11-18-17(20)15-9-5-6-10-16(15)19-24(21,22)13-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMZFARAQBSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)

![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)